2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide
Overview
Description
2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized through Sonogashira cross-coupling, characterized by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis (Durgadas, Mukkanti & Pal, 2013).
Potential in Osteoarthritis Treatment
- Analogues of this compound have shown promise in osteoarthritis treatment, with one derivative demonstrating the ability to attenuate IL-1β-induced MMP13 mRNA expression in chondrosarcoma cells without significant cytotoxicity (Inagaki et al., 2022).
Analgesic and Anti-inflammatory Properties
- Derivatives have been investigated for analgesic and anti-inflammatory activities, with certain compounds showing potent effects compared to standard drugs like diclofenac sodium (Alagarsamy et al., 2015).
Cytotoxicity in Cancer Treatment
- Some analogues exhibit potent cytotoxicity against breast cancer cell lines, suggesting potential use in cancer treatment (Ahsan et al., 2018).
Antiviral Effects
- A novel derivative was synthesized and shown to have significant antiviral and antiapoptotic effects against Japanese encephalitis virus in vitro (Ghosh et al., 2008).
Antimicrobial Activity
- New coumarin and N-amino-2-quinolone derivatives have been synthesized and evaluated for antibacterial and antifungal activities (Saour et al., 2012; 2017).
Anticonvulsant Activity
- Novel derivatives have been synthesized and evaluated for anticonvulsant activity, with some compounds showing promising results in experimental mice (El Kayal et al., 2019).
Antitumor Activity
- Synthesized analogues demonstrated significant antitumor activity against various human cancer cell lines, showing potential as anticancer agents (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
2-(4-methyl-2-oxoquinolin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-12(16)14(7-11(13)15)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H2,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINSVHMRFXXGTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.